![molecular formula C16H23F3N2OSi B13632013 tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane: is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a diazirine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of imidazole . The reaction conditions often include the use of methylene chloride as a solvent and maintaining anhydrous conditions to ensure high yields.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and selectivity.
化学反応の分析
Types of Reactions: tert-Butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
科学的研究の応用
Chemistry: In chemistry, tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used as a photoaffinity label due to its diazirine moiety, which can form covalent bonds with biomolecules upon exposure to UV light. This property makes it valuable for studying protein-ligand interactions and mapping active sites in enzymes .
Medicine: In medicine, the compound’s ability to form stable covalent bonds with biomolecules is exploited in drug discovery and development. It is used to identify and characterize drug targets and to study the mechanisms of action of various pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its unique chemical properties make it suitable for use in high-performance applications .
作用機序
The mechanism of action of tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane involves the formation of covalent bonds with target molecules. The diazirine moiety, upon exposure to UV light, generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent adducts with biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
tert-Butyldimethylsilane: A simpler organosilicon compound with similar protective properties.
tert-Butyldimethylsilanol: A hydroxylated derivative with applications in organic synthesis.
tert-Butyl (chloro)diphenylsilane: A chlorinated derivative used in various chemical transformations.
Uniqueness: tert-Butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is unique due to the presence of the diazirine moiety, which imparts photoaffinity labeling capabilities. This feature distinguishes it from other similar compounds and makes it particularly valuable in biological and medicinal research .
特性
分子式 |
C16H23F3N2OSi |
|---|---|
分子量 |
344.45 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane |
InChI |
InChI=1S/C16H23F3N2OSi/c1-11(22-23(5,6)14(2,3)4)12-7-9-13(10-8-12)15(20-21-15)16(17,18)19/h7-11H,1-6H3/t11-/m0/s1 |
InChIキー |
FUGQVZUQYQDNNC-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
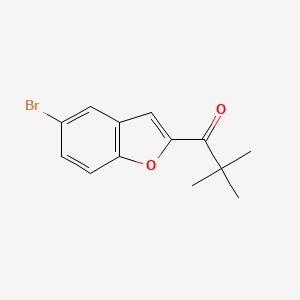
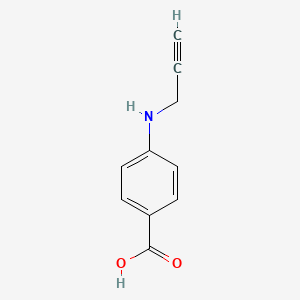
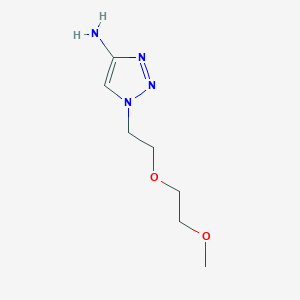

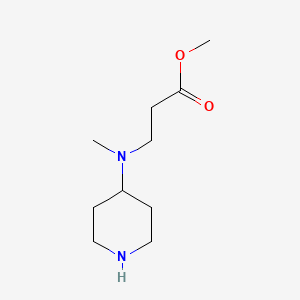

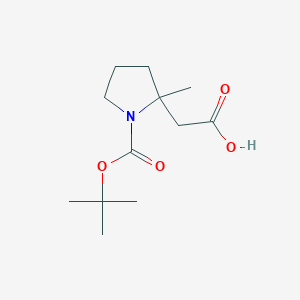
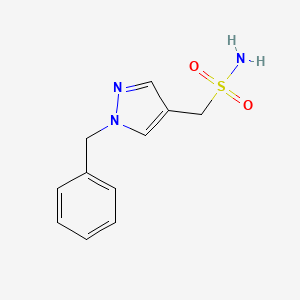
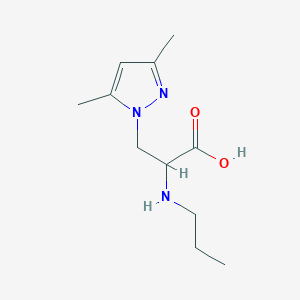

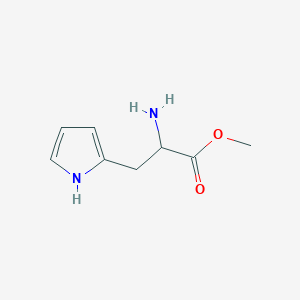
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
